molecular formula C12H17NO3S2 B1435459 3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate CAS No. 1520084-15-4

3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate

Cat. No.: B1435459
CAS No.: 1520084-15-4
M. Wt: 287.4 g/mol
InChI Key: LSDHGZFOOOXANT-UHFFFAOYSA-N
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Description

3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by the presence of a sulfur atom and a nitrogen atom within its bicyclic framework, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate typically involves the reaction of a suitable bicyclic precursor with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions often include:

  • Solvent: Dichloromethane or another non-polar solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate: This compound is similar in structure but contains an additional oxygen atom, which can alter its chemical properties and reactivity.

    3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonamide: This derivative has an amide group instead of the sulfonate ester, leading to different chemical behavior and applications.

Uniqueness

3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate is unique due to its specific combination of a bicyclic framework with a sulfonate ester group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;3-thia-6-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H9NS/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-2-7-3-5(1)6-4/h2-5H,1H3,(H,8,9,10);4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDHGZFOOOXANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CSCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520084-15-4
Record name 3-thia-6-azabicyclo[3.1.1]heptane; 4-methylbenzene-1-sulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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